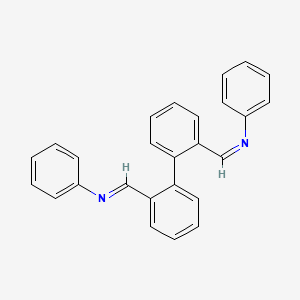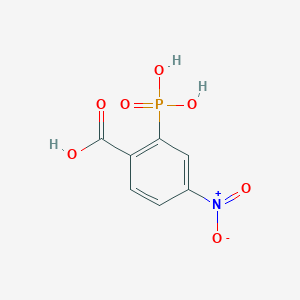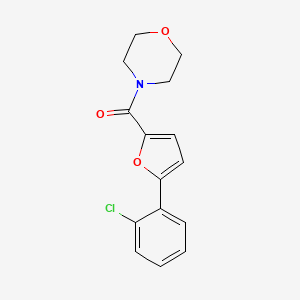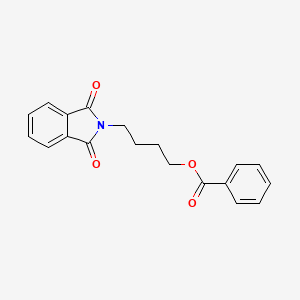
2,2'-Bis(phenyliminomethyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(phenyliminomethyl)biphenyl is an organic compound with the molecular formula C26H20N2 It is a biphenyl derivative where two phenyliminomethyl groups are attached to the biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(phenyliminomethyl)biphenyl typically involves the condensation of 2,2’-biphenyldicarboxaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(phenyliminomethyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2,2’-Bis(phenyliminomethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2,2’-Bis(phenyliminomethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用機序
The mechanism of action of 2,2’-Bis(phenyliminomethyl)biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
2,2’-Bis(phenyliminomethyl)-1,1’-binaphthyl: Similar structure but with a binaphthyl core.
2,2’-Bis(phenyliminomethyl)-biphenol: Similar structure but with hydroxyl groups on the biphenyl core.
Uniqueness
2,2’-Bis(phenyliminomethyl)biphenyl is unique due to its specific biphenyl core and the presence of phenyliminomethyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various research applications.
特性
CAS番号 |
7443-50-7 |
|---|---|
分子式 |
C26H20N2 |
分子量 |
360.4 g/mol |
IUPAC名 |
N-phenyl-1-[2-[2-(phenyliminomethyl)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H20N2/c1-3-13-23(14-4-1)27-19-21-11-7-9-17-25(21)26-18-10-8-12-22(26)20-28-24-15-5-2-6-16-24/h1-20H |
InChIキー |
QEJKSCWDVLSGAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C3=CC=CC=C3C=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)




![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)


